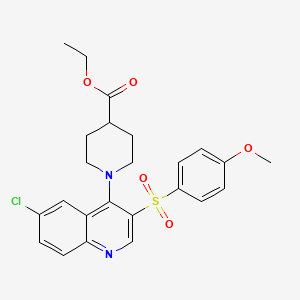
Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate, is a chemically synthesized molecule that appears to be a derivative of quinolinone compounds. Although the provided papers do not directly discuss this specific compound, they do provide insight into the broader category of quinolinone derivatives and their potential biological activities. For instance, the first paper discusses the synthesis of various ethyl quinolin-4-one-3-carboxylates with different substituents, which suggests a chemical relationship and possible similarities in synthesis methods and biological activities .
Synthesis Analysis
The synthesis of related compounds, such as those described in the first paper, involves the introduction of different substituents into the quinolinone ring system . This process likely involves multi-step organic reactions, including the formation of the quinolinone core, followed by functionalization at specific positions on the ring. The synthesis of the compound would similarly require careful planning to introduce the piperidine and sulfonyl groups at the appropriate positions on the quinolinone ring.
Molecular Structure Analysis
The molecular structure of Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate would be characterized by the presence of a quinolinone core, a piperidine ring, and a sulfonyl group attached to a methoxyphenyl moiety. The spatial arrangement of these groups and the overall three-dimensional conformation of the molecule would be critical in determining its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the second paper does not directly address the reactions of the specific compound , it does provide insight into the reactivity of related ethyl pyridine carboxylates with various nucleophiles . This suggests that the compound may also undergo reactions with nucleophiles, potentially leading to the formation of new derivatives with different biological properties. The presence of the chloro and sulfonyl groups in particular may make the compound amenable to nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate would be influenced by its molecular structure. The compound is likely to be a solid at room temperature, with specific melting and boiling points that could be determined experimentally. Its solubility in various solvents would depend on the polarity and hydrogen bonding capacity of the molecule. The presence of the sulfonyl group could increase its acidity, while the chloro group could affect its reactivity in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research has focused on the synthesis and modification of ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate and related compounds, demonstrating their versatility in chemical reactions. For instance, Mizuno et al. (2006) developed efficient syntheses for metabolites of a similar compound, showcasing the use of methanesulfonyl as a protective group to achieve high yields in Friedel–Crafts reactions (Mizuno et al., 2006). Similarly, Bänziger et al. (2002) explored the solvent's influence on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, highlighting the compound's reactivity and potential for generating diverse molecular structures (Bänziger, Klein, & Rihs, 2002).
Anticancer Potential
A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The compounds showed promising IC50 values against cancer cell lines, indicating their potential as anticancer agents and necessitating further in vivo studies to confirm therapeutic utility (Rehman et al., 2018).
Antimicrobial and Antifungal Activities
The synthesis of new compounds with potential biological activities has been a significant area of research. Faty et al. (2010) reported on the antimicrobial activity of new compounds derived from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, demonstrating antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).
Anti-Tuberculosis Activity
Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating them for antituberculosis activity. The study found that certain substituents significantly affect in vitro activity, providing insights into the design of new antituberculosis agents (Jaso, Zarranz, Aldana, & Monge, 2005).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results1. It’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions or potential applications of this compound are not specified in the search results. Further research and studies are needed to explore its potential uses.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-17(25)4-9-21(20)26-15-22(23)33(29,30)19-7-5-18(31-2)6-8-19/h4-9,14-16H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDQODRPYPPBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

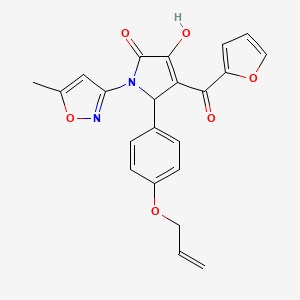
![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
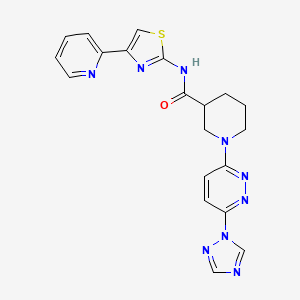
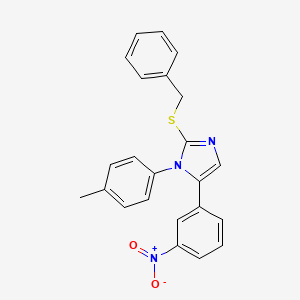
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)


![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)

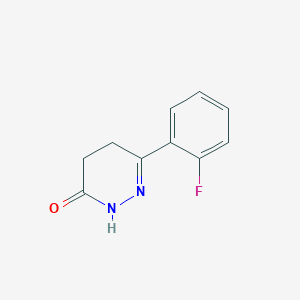
![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)